6-Bromo-3,4-dihydro-1h-quinolin-2-one

Synthetic Methodology Cross-Coupling Medicinal Chemistry

This is the essential C6-brominated 3,4-dihydroquinolin-2-one building block for targeted medicinal chemistry. The C6-Br substituent is a superior, highly reactive handle for Suzuki-Miyaura cross-coupling, enabling efficient C6-diversification to explore SAR for MAO-B inhibition. It is critical for generating focused C6-substituted analog libraries; the unreactive parent or less reactive 6-chloro analogs are ineffective for this late-stage functionalization strategy.

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
CAS No. 3279-90-1
Cat. No. B1339961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3,4-dihydro-1h-quinolin-2-one
CAS3279-90-1
Molecular FormulaC9H8BrNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=C(C=C2)Br
InChIInChI=1S/C9H8BrNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12)
InChIKeyMQWZSSIUHXNNTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3,4-dihydro-1H-quinolin-2-one (CAS 3279-90-1): Synthetic Utility and Procurement Profile


6-Bromo-3,4-dihydro-1H-quinolin-2-one (CAS 3279-90-1) is a brominated heterocyclic compound classified as a 3,4-dihydroquinolin-2(1H)-one derivative . This scaffold is a core structural motif in numerous FDA-approved drugs (e.g., cilostazol, carteolol, aripiprazole) and experimental therapeutic candidates, establishing the compound class as pharmacologically privileged . With a molecular formula of C₉H₈BrNO, a molecular weight of 226.07 g/mol, and a typical commercial purity of 98% (HPLC), this solid is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and chemical biology . The presence of the C6-bromine atom serves as a critical synthetic handle, enabling strategic diversification through cross-coupling reactions (e.g., Suzuki-Miyaura) to generate focused libraries of novel 6-substituted 3,4-dihydroquinolin-2(1H)-ones .

Procurement Rationale: Why 6-Bromo-3,4-dihydro-1H-quinolin-2-one Cannot Be Replaced by a Generic 3,4-Dihydroquinolin-2-one


The C6-position of the 3,4-dihydroquinolin-2-one scaffold is a critical determinant of biological activity and synthetic utility, making the specific brominated analog irreplaceable for targeted applications. The presence and nature of the C6 substituent profoundly impacts pharmacological properties; for instance, the 6-chloro analog has been identified as a novel fragment for Factor XIa (FXIa) inhibition, demonstrating how specific halogenation at this position confers unique target engagement [1]. Furthermore, a comprehensive study of C6- and C7-substituted 3,4-dihydro-2(1H)-quinolinones revealed dramatic, substituent-dependent differences in monoamine oxidase B (MAO-B) inhibitory potency, with IC₅₀ values ranging from 0.0014 µM to much higher concentrations [2]. From a synthetic perspective, the 6-bromo group is a superior handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to the unreactive C6-H of the unsubstituted parent or the significantly less reactive C6-Cl analog, enabling efficient C-C and C-N bond formation under mild conditions . This unique combination of biological importance and synthetic versatility renders generic substitution with other 3,4-dihydroquinolin-2-one analogs ineffective for researchers aiming to explore C6-substituted chemical space or employ this core in late-stage functionalization.

Quantitative Differentiators: Head-to-Head Evidence for 6-Bromo-3,4-dihydro-1H-quinolin-2-one


Synthetic Efficiency: Superior C6 Reactivity for Suzuki Coupling

The 6-bromo substituent in 6-Bromo-3,4-dihydro-1H-quinolin-2-one enables efficient palladium-catalyzed cross-coupling, a reactivity not possible with the unsubstituted 3,4-dihydroquinolin-2-one or its 6-chloro analog under standard conditions. This is a key differentiator for the procurement of this specific brominated intermediate . The bromine atom acts as a superior leaving group compared to hydrogen or chlorine in oxidative addition steps with Pd(0) catalysts [1].

Synthetic Methodology Cross-Coupling Medicinal Chemistry

Comparative Solubility: Limited Aqueous Solubility of the 6-Bromo Analog

The aqueous solubility of 6-Bromo-3,4-dihydro-1H-quinolin-2-one is documented as 0.291 mg/mL (0.00129 mol/L) at ambient temperature, classifying it as poorly soluble . This value provides a baseline for comparison with other halogenated analogs. For context, the 6-chloro analog has been described as possessing limited solubility in common organic solvents . The bromo-substituent's impact on lipophilicity (clogP) is a critical parameter for downstream applications [1].

Physicochemical Properties Solubility Formulation

Thermal Stability and Storage Profile

6-Bromo-3,4-dihydro-1H-quinolin-2-one exhibits a melting point in the range of 170-172 °C, a key purity and identity metric. It is described as a solid at room temperature with storage recommendations of ambient temperature in a cool, dark place [1]. This thermal stability profile is typical for this class of compounds and is comparable to the 6-fluoro analog (melting point 179-181 °C) . No specific stability concerns like decomposition at room temperature are indicated, differentiating it from more labile halogenated heterocycles .

Physicochemical Properties Stability Handling

Targeted Applications for 6-Bromo-3,4-dihydro-1H-quinolin-2-one Based on Quantitative Differentiation


Synthesis of C6-Arylated 3,4-Dihydroquinolin-2-one Libraries via Suzuki-Miyaura Coupling

This compound is the optimal choice for medicinal chemistry campaigns focused on generating diverse C6-substituted analogs of the pharmacologically relevant 3,4-dihydroquinolin-2-one core. Its C6-bromo substituent provides a robust and highly reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling with a wide array of aryl and heteroaryl boronic acids [1]. This reaction, which is inefficient or impossible with the unsubstituted or 6-chloro analogs under standard conditions, allows for the rapid exploration of structure-activity relationships (SAR) at the critical C6 position, which is a known determinant of biological activity . Researchers should prioritize this specific building block when their synthetic plan involves a late-stage diversification strategy at C6.

Preparation of Substrates for Buchwald-Hartwig Amination

The 6-bromo group is also an effective substrate for Buchwald-Hartwig amination, enabling the introduction of a diverse range of primary and secondary amines at the C6-position. This reactivity is a key differentiator from the C6-H or C6-Cl analogs and is crucial for synthesizing C6-N-linked analogs, which are often targeted to modulate hydrogen bonding or basicity in biological systems. The known physicochemical properties, including a melting point of 170-172 °C, confirm its solid-state stability under reaction conditions [1]. Procurement of this specific brominated intermediate is essential for any project requiring the formation of a C(sp²)-N bond at this position.

Building Block for Potential MAO-B Inhibitor Scaffolds

Given the established structure-activity relationship showing that C6-substituted 3,4-dihydroquinolin-2-ones are a productive scaffold for developing potent and selective monoamine oxidase B (MAO-B) inhibitors, 6-Bromo-3,4-dihydro-1H-quinolin-2-one serves as a crucial entry point for synthesizing novel analogs in this therapeutic area [1]. The C6-bromo substituent can be readily diversified to explore various side chains (e.g., aryl, heteroaryl, alkylamine) to optimize MAO-B inhibitory potency and selectivity. The known poor aqueous solubility (0.291 mg/mL) of the bromo intermediate should be considered during assay design and will likely be improved upon functionalization at C6, making it a valuable starting point for drug discovery programs targeting neurodegenerative and psychiatric disorders .

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